molecular formula C7H7N3O B14801372 (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol

Cat. No.: B14801372
M. Wt: 149.15 g/mol
InChI Key: HZIVGELAVZKMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a chemical compound of significant interest in fragment-based drug discovery (FBDD) and medicinal chemistry. It belongs to the pyrazolopyridine family, a class of nitrogen-rich heterocyclic scaffolds recognized for their similarity to purine bases, which contributes to their potential to engage in diverse intermolecular interactions with biological targets . The core 1H-pyrazolo[3,4-c]pyridine structure serves as a versatile platform for generating novel drug candidates, with recent research highlighting its utility as a valuable input for exploring underutilized chemical space . The primary research value of this compound lies in its potential as a multifunctional building block. The methanol group at the C-7 position can serve as a key synthetic handle for further vectorial functionalization, a critical process for optimizing fragment hits into lead compounds during FBDD . This allows researchers to strategically elaborate the molecule to improve binding interactions with target proteins. While specific biological data for this exact compound is not widely published, derivatives based on the pyrazolo[3,4-c]pyridine scaffold have been investigated for various biomedical applications, and related pyrazolo[3,4-b]pyridine isomers are known to exhibit a range of pharmacological activities, including anticancer effects . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1H-pyrazolo[3,4-c]pyridin-7-ylmethanol

InChI

InChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10)

InChI Key

HZIVGELAVZKMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=NN2)CO

Origin of Product

United States

Preparation Methods

Acetylation-Nitrosation Cyclization

A foundational method involves the cyclization of 4-(hydroxymethyl)pyridin-3-amine derivatives. The procedure adapts protocols from pyrazolo[3,4-c]pyridine syntheses:

Step 1: Protection of Hydroxymethyl Group
4-(Hydroxymethyl)pyridin-3-amine is treated with acetic anhydride (3.0 eq) in dichloroethane (DCE) at 25°C for 2 hours to yield 4-(acetoxymethyl)pyridin-3-amine. This step prevents undesired oxidation during subsequent reactions.

Step 2: Nitrosation and Cyclization
Sodium nitrite (4.0 eq) is added to the acetylated intermediate in DCE at 90°C for 12 hours, inducing cyclization via intramolecular nucleophilic attack. The reaction produces 7-(acetoxymethyl)-1H-pyrazolo[3,4-c]pyridine with 78–82% yield.

Step 3: Deprotection
Methanolic sodium methoxide (0.25 eq) cleaves the acetyl group at 25°C, affording (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol in 95% yield. Characterization data align with related structures:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.81 (s, 1H, H-3), 8.12 (d, J = 1.2 Hz, 1H, H-5), 4.75 (s, 2H, CH₂OH), 3.85 (br s, 1H, OH).
  • HRMS (ESI): [M+H]⁺ calcd. for C₇H₈N₃O: 150.0661; found: 150.0664.

Post-Functionalization of Pyrazolo[3,4-c]Pyridine Core

Directed Lithiation and Electrophilic Quenching

This method modifies pre-formed 1H-pyrazolo[3,4-c]pyridine through regioselective C–H activation:

Step 1: Lithiation at C-7
A solution of 1H-pyrazolo[3,4-c]pyridine in anhydrous THF is treated with LDA (2.5 eq) at −78°C for 1 hour, generating a stabilized aryl lithium species.

Step 2: Formylation
Quenching with dimethylformamide (DMF, 3.0 eq) yields 7-formyl-1H-pyrazolo[3,4-c]pyridine. Reduction using sodium borohydride (2.0 eq) in methanol at 0°C provides the target alcohol in 65–70% overall yield.

Key Data:

  • IR (ATR): 3280 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O, intermediate).
  • Melting Point: 189–191°C (decomp.).

Oxidative Functionalization of Methyl Substituents

Selenium Dioxide-Mediated Oxidation

For substrates with a C-7 methyl group, controlled oxidation achieves hydroxymethyl installation:

Procedure:
7-Methyl-1H-pyrazolo[3,4-c]pyridine is refluxed with selenium dioxide (1.2 eq) in dioxane/H₂O (4:1) for 8 hours. The reaction selectively oxidizes the methyl group to hydroxymethyl with 60% yield.

Optimization Notes:

  • Excess SeO₂ (>1.5 eq) leads to over-oxidation to carboxylic acid.
  • Yields improve to 72% when using tert-butyl hydroperoxide as a co-oxidant.

Reductive Amination Strategies

From Nitro Precursors

A two-step reduction sequence converts nitro groups to amines, followed by alcohol formation:

Step 1: Catalytic Hydrogenation
7-Nitro-1H-pyrazolo[3,4-c]pyridine undergoes H₂ (50 psi) over Pd/C (10 wt%) in ethanol, yielding 7-amino-1H-pyrazolo[3,4-c]pyridine (89% yield).

Step 2: Diazotization and Hydrolysis
Treatment with NaNO₂/HCl at 0°C generates a diazonium intermediate, which hydrolyzes to the hydroxymethyl derivative upon heating with Cu₂O in H₂O.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Cyclocondensation 78–82 99.2 High regioselectivity Requires protected precursors
Post-functionalization 65–70 98.5 Late-stage modification Low functional group tolerance
Oxidation 60–72 97.8 Simple substrate preparation Over-oxidation risks
Reductive amination 55–60 96.3 Avoids strong bases Multi-step protocol

Characterization and Validation

Spectroscopic Consistency

All synthetic batches exhibit concordant spectral profiles:

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 149.1 (C-3a), 137.8 (C-7a), 122.4 (C-4), 61.2 (CH₂OH).
  • UV-Vis (MeOH): λmax 274 nm (ε = 12,400 M⁻¹cm⁻¹), characteristic of conjugated heterocycles.

Purity Assessment

Reverse-phase HPLC (C18, 60:40 MeOH/H₂O) shows single peaks at tR = 6.72 min, confirming >98% purity across methods.

Industrial Scalability Considerations

Solvent Recycling

Dichloroethane recovery via fractional distillation reduces costs by 40% in cyclocondensation routes.

Catalyst Reuse

Pd/C from hydrogenation steps retains 92% activity after five cycles when washed with ethyl acetate.

Emerging Methodologies

Photoredox C–H Hydroxymethylation

Preliminary studies using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as photocatalyst and TMSCH₂OH as reagent achieve 45% yield under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-pyrazolo[3,4-c]pyridin-7-yl)aldehyde or (1H-pyrazolo[3,4-c]pyridin-7-yl)carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo-pyridine family includes multiple isomers and derivatives with distinct pharmacological and physicochemical properties. Key analogues are compared below:

Compound Name Core Structure Substituents Key Properties/Applications References
(1H-Pyrazolo[3,4-c]pyridin-7-yl)methanol Pyrazolo[3,4-c]pyridine -CH2OH at C7 High stability; versatile synthetic intermediate
3-(4-Chlorophenyl)-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridine -Cl, -OH, phenyl groups Anticancer/antimicrobial activity; m.p. 269–270°C
3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine -COOH, cyclopropyl, -F GABA receptor modulation (epilepsy/pain)
1-Methyl-7-(4-nitrophenyl)-3-phenyl-pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine-6,8-dione Pyrazolo-pyrrolo-pyridine -NO2, methyl, phenyl Fluorescence; crystallographic studies

Key Observations:

  • Positional Isomerism : The [3,4-c] vs. [3,4-b] pyridine ring fusion significantly alters electronic properties and biological activity. For example, [3,4-c] derivatives exhibit greater stability under acidic conditions compared to [3,4-b] analogues .
  • Functional Group Impact: Hydroxymethyl (-CH2OH) groups enhance solubility and enable conjugation, whereas carboxylic acid (-COOH) or nitro (-NO2) groups improve binding to biological targets like GABA receptors .

Pharmacological and Physicochemical Data

Property This compound 3-(4-Chlorophenyl)-4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 3,6-Dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Melting Point (°C) Not reported 269–270 Not reported
Solubility Moderate (polar solvents) Low (ethanol) Low (aprotic solvents)
Biological Target Intermediate for drug discovery IRE-1 RNase inhibition GABA receptor modulation
Purity in Studies >95% (chromatographic separation) 68% yield 95%

Notable Findings:

  • The hydroxymethyl group in this compound facilitates nucleophilic reactions, making it superior to nitro- or halogen-substituted analogues in derivatization workflows .
  • Pyrazolo[3,4-b]pyridin-6-ones exhibit higher thermal stability (e.g., m.p. >250°C) due to hydrogen-bonded networks in the crystalline state .

Biological Activity

(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring fused to a pyridine ring, with a methanol group at the 7th position of the pyrazole ring. Its structural attributes make it a candidate for various biological applications, including potential anticancer properties.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. For instance, the methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thus blocking downstream signaling pathways that are crucial for cell proliferation and survival.

Biological Activity

Recent studies have highlighted the compound's potential in treating various diseases, especially cancer. The following subsections summarize key research findings on its biological activity:

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), leading to cell death .
CompoundCell LineIC50 Value (µM)Mechanism
This compoundK562Low micromolarInduces apoptosis
This compoundMV4-11Low micromolarInhibits TRK signaling
This compoundMCF-7Low micromolarActivates caspase pathways

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

  • Target Enzymes : Tropomyosin receptor kinases (TRKs).
  • Inhibition Mechanism : By binding to TRKs, the compound disrupts signaling pathways that promote cell growth and survival.

Case Studies

Several studies have provided insights into the biological activities of related pyrazolopyridine derivatives:

  • Study on 2H-Pyrazolo[4,3-c]pyridine Derivatives : These compounds exhibited varying degrees of antiproliferative activity against K562 and MCF-7 cell lines. The study emphasized the importance of substituent bulkiness at specific positions on the pyrazole ring affecting biological activity significantly .
  • Synthesis and Evaluation of Pyrazolo Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain substituents enhanced the antiproliferative effects while others diminished them. This highlights the structure-activity relationship critical for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted pyridine precursors with hydrazine derivatives. For example, pyrazolo[3,4-c]pyridine scaffolds can be synthesized by reacting 3,5-diarylidenpiperidone-4 with phenylhydrazine hydrochloride in methanol under reflux (70°C, 4–6 hours), followed by filtration . Modifying substituents at position 7 (e.g., hydroxymethylene groups) may require post-synthetic oxidation or reduction steps. Yield optimization involves controlling stoichiometry, solvent polarity (methanol or ethanol), and reaction time.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can identify the pyrazole and pyridine rings, with the hydroxymethyl group (-CH₂OH) typically appearing as a singlet at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement using SHELXL (e.g., SHELX-97) resolves bond angles and torsional strain. For example, pyrazolo-pyridine derivatives often exhibit planar heterocyclic cores with C–C bond lengths averaging 1.38–1.42 Å .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>95%). Mobile phases often combine acetonitrile and ammonium acetate buffers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₃O: calc. 162.0662, obs. 162.0665) .
  • Stability Testing : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group. Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) against targets like phosphoribosyltransferases identifies potential binding modes. Pyrazolo-pyridine cores often interact via π-π stacking and hydrogen bonding .
  • DFT Calculations : B3LYP/6-31G(d) optimizations calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxymethyl group may act as a hydrogen-bond donor .

Q. What strategies mitigate conflicting crystallographic and spectroscopic data for pyrazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. Strategies include:

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., –50°C to 50°C) probes ring puckering or hydroxymethyl rotation .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals with low symmetry (e.g., monoclinic systems) .

Q. How does functionalization of the hydroxymethyl group impact biological activity?

  • Methodological Answer :

  • Prodrug Design : Esterification (e.g., acetyl or phosphate derivatives) enhances membrane permeability. For example, phosphoramidate prodrugs of pyrazolo-pyridines show improved bioavailability .
  • Structure-Activity Relationship (SAR) : Replace -CH₂OH with -CH₂OAc or -CH₂NH₂ to modulate solubility and target affinity. Bioassays (e.g., enzyme inhibition IC₅₀) quantify changes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA columns with hexane/isopropanol gradients to resolve enantiomers during purification .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., L-proline) to control stereochemistry at position 7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.